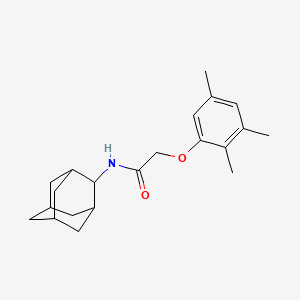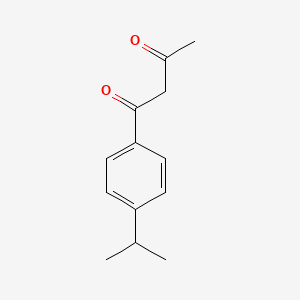
benzo-1,4-quinone O-(mesitylcarbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime, also known as BQOC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. BQOC is a redox-active molecule that can undergo reversible electron transfer reactions, making it a valuable tool in various fields of research.
Mécanisme D'action
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime undergoes reversible electron transfer reactions, which allows it to act as a redox-active molecule. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can accept or donate electrons, which allows it to transfer charge between the electrode and the analyte. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can act as an oxidizing or reducing agent, depending on the reaction conditions.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-(mesitylcarbonyl)oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzo-1,4-quinone O-(mesitylcarbonyl)oxime in lab experiments is its reversible electron transfer reactions, which allows for precise control over redox reactions. However, benzo-1,4-quinone O-(mesitylcarbonyl)oxime is also highly reactive and can undergo unwanted side reactions, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for benzo-1,4-quinone O-(mesitylcarbonyl)oxime research. One potential application is in the development of new redox mediators for biofuel cells and biosensors. benzo-1,4-quinone O-(mesitylcarbonyl)oxime can also be used as a building block for the construction of molecular machines and devices. Additionally, further studies are needed to explore the potential cytotoxic effects of benzo-1,4-quinone O-(mesitylcarbonyl)oxime on cancer cells and its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of benzo-1,4-quinone O-(mesitylcarbonyl)oxime involves the reaction of benzoquinone with mesityl oxide and hydroxylamine hydrochloride. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used in various scientific research applications, including electrochemistry, catalysis, and molecular electronics. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a redox mediator in the development of biosensors and biofuel cells. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In molecular electronics, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a building block for the construction of molecular wires and switches.
Propriétés
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-8-11(2)15(12(3)9-10)16(19)20-17-13-4-6-14(18)7-5-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDFCSZYOPXHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON=C2C=CC(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)

![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)


![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
